1-{4-[4-(BENZYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
Overview
Description
1-{4-[4-(BENZYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound characterized by the presence of a benzylsulfonyl group attached to a piperazine ring, which is further connected to a phenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(BENZYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzylsulfonyl)piperazine with 4-bromophenyl ethanone under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[4-(BENZYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-{4-[4-(BENZYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{4-[4-(BENZYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE exerts its effects involves interactions with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
- 1-{4-[4-(METHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
- 1-{4-[4-(ETHYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE
Comparison: 1-{4-[4-(BENZYLSULFONYL)PIPERAZINO]PHENYL}-1-ETHANONE is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. The benzyl group enhances lipophilicity and may improve the compound’s ability to cross biological membranes, potentially increasing its bioavailability and efficacy.
Properties
IUPAC Name |
1-[4-(4-benzylsulfonylpiperazin-1-yl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-16(22)18-7-9-19(10-8-18)20-11-13-21(14-12-20)25(23,24)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDAZYOVNFWVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.